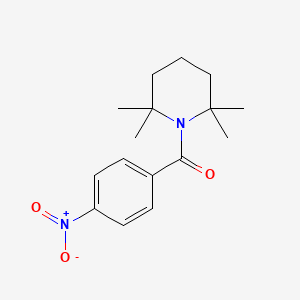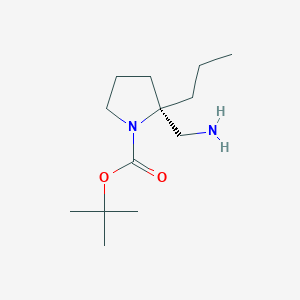
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethylpiperidine derivatives has been reported in several studies . One method involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction . Another study reported the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) in a micro fixed-bed reactor .Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is based on the structures generated from information available in various databases . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine is used in chemistry as a hindered base . It can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also undergo thermal fragmentation at temperatures approaching 140° C to afford an active carbon radical capable of initiating polymerization .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidine is a colorless liquid and has a “fishy”, amine-like odor . It has a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .Aplicaciones Científicas De Investigación
Synthesis of Hindered Amine Light Stabilizers (HALS)
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine: is utilized in the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) , a key intermediate for producing HALS . These stabilizers are crucial for enhancing the performance of plastics in strong light environments. The continuous-flow synthesis of DTMPA showcases an efficient method with a significant improvement in reaction rate, from 2 hours in batch to 12 minutes in flow, due to enhanced mass transfer .
Redox-Responsive Hydrogels for Controlled Release
The compound is integral in creating redox-responsive hydrogels that can be used for the controlled release of active molecules. These hydrogels can encapsulate negatively charged molecules like aspirin and release them upon electrochemical reduction . This application is particularly promising for targeted drug delivery systems.
Catalysis in Organic Synthesis
As a stable nitroxide radical, 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine serves as a catalyst in various organic reactions. It is used in the oxidation of primary alcohols into aldehydes, showcasing its potential in green chemistry approaches .
Radical Polymerization
This compound plays a role in nitroxide-mediated radical polymerization, where it can trap styrenyl radicals generated from benzoyl peroxide. This application is significant in the field of polymer chemistry, contributing to the development of new polymeric materials .
Preparation of Metallo-Amide Bases
In the field of organometallic chemistry, 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is used to prepare metallo-amide bases. These bases are essential for various synthetic applications, including the selective generation of silylketene acetals .
Synthesis of Sulfenamide Compounds
The compound is also used in the synthesis of sulfenamide compounds by reacting with heterocyclic thiols. This process involves the use of iodine as an oxidant and contributes to advancements in medicinal chemistry .
Allylic Amination Reactions
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine: is a reactant in allylic amination reactions to synthesize allylated tertiary amines. This reaction is a key step in the production of various pharmaceuticals and fine chemicals .
Oxidation Reactions
Lastly, it is used in oxidation reactions in the presence of oxone as an oxidant to produce hydroxylamines. This application is vital for the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is a complex organic compound. It’s known that 2,2,6,6-tetramethylpiperidine, a related compound, is a hindered secondary amine used to prepare metallo-amide bases .
Mode of Action
It’s known that 2,2,6,6-tetramethylpiperidine can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .
Biochemical Pathways
It’s known that 2,2,6,6-tetramethylpiperidine can be used in the synthesis of various organic compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-nitrophenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2)10-5-11-16(3,4)17(15)14(19)12-6-8-13(9-7-12)18(20)21/h6-9H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANCDZWEOKDAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)

![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)







![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)
